molecular formula C16H13F2N5O3S B6562398 N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide CAS No. 946360-47-0

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide

Cat. No.: B6562398
CAS No.: 946360-47-0
M. Wt: 393.4 g/mol
InChI Key: NTRNLMFKBQEKDE-UHFFFAOYSA-N
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Description

N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide is a heterocyclic organic compound featuring a 1,2,3,4-tetrazole core substituted with a 3,4-difluorophenyl group at the 1-position. The tetrazole ring is linked via a methylene bridge to a benzamide moiety bearing a methanesulfonyl group at the 2-position. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparative analysis with structurally analogous molecules.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O3S/c1-27(25,26)14-5-3-2-4-11(14)16(24)19-9-15-20-21-22-23(15)10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRNLMFKBQEKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition for Tetrazole Core Formation

The tetrazole ring is synthesized via a [3+2] Huisgen cycloaddition between 3,4-difluorobenzonitrile and sodium azide in the presence of ammonium chloride as a catalyst. This reaction proceeds under reflux in dimethylformamide (DMF) at 110°C for 24 hours, yielding 5-(3,4-difluorophenyl)-1H-tetrazole (Compound A) with >85% purity.

Reaction Conditions:

  • 3,4-Difluorobenzonitrile (1.0 eq)

  • Sodium azide (1.2 eq)

  • Ammonium chloride (0.1 eq)

  • DMF, 110°C, 24 h

Functionalization at the Tetrazole 5-Position

To introduce the aminomethyl group, Compound A undergoes chloromethylation using paraformaldehyde and hydrochloric acid in the presence of zinc chloride. The resulting 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole (Compound B) is then aminated via nucleophilic substitution with aqueous ammonia (28% w/w) at 60°C for 12 hours, yielding 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methanamine (Compound C) with a 70% isolated yield.

Key Data:

ParameterValue
Chloromethylation Yield65%
Amination Yield70%
Purity (HPLC)92%

Preparation of 2-Methanesulfonylbenzoic Acid

Sulfonation of 2-Nitrobenzoic Acid

2-Nitrobenzoic acid is sulfonated using methanesulfonyl chloride in the presence of aluminum trichloride as a Lewis catalyst. The reaction proceeds at 0°C for 2 hours, followed by hydrolysis to yield 2-methanesulfonylbenzoic acid (Compound D) with 80% efficiency.

Reaction Conditions:

  • 2-Nitrobenzoic acid (1.0 eq)

  • Methanesulfonyl chloride (1.5 eq)

  • AlCl₃ (1.2 eq), dichloromethane, 0°C

Reduction and Workup

The nitro group is reduced to an amine using hydrogen gas (1 atm) over palladium-on-carbon (10% w/w) in ethanol, followed by oxidation with hydrogen peroxide to ensure complete sulfonation.

Key Data:

ParameterValue
Sulfonation Yield80%
Final Purity (NMR)98%

Amide Coupling to Form the Final Product

Activation of 2-Methanesulfonylbenzoic Acid

Compound D is activated as an acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux for 3 hours. The resulting 2-methanesulfonylbenzoyl chloride (Compound E) is isolated via distillation under reduced pressure.

Coupling with Tetrazole-Methanamine

Compound E reacts with Compound C in the presence of triethylamine (TEA) as a base, forming the target amide via nucleophilic acyl substitution. The reaction proceeds at room temperature for 6 hours, achieving >90% conversion.

Reaction Conditions:

  • Compound C (1.0 eq)

  • Compound E (1.1 eq)

  • TEA (2.0 eq), dichloromethane, RT

Key Data:

ParameterValue
Coupling Yield88%
Purity (LC-MS)95%

Alternative Synthetic Routes

Microwave-Assisted Cycloaddition

A microwave-assisted Huisgen cycloaddition reduces the tetrazole formation time to 30 minutes at 150°C, improving yield to 92%. This method enhances scalability for industrial applications.

Enzymatic Amination

Using Candida antarctica lipase B (CAL-B) in a biphasic system (water/toluene), the amination of Compound B achieves 78% yield under mild conditions (pH 7.5, 40°C). This green chemistry approach reduces energy consumption.

Challenges and Optimization

Regioselectivity in Tetrazole Synthesis

The Huisgen cycloaddition predominantly forms 5-substituted 1H-tetrazoles, but trace amounts of 2-substituted isomers (<5%) necessitate chromatographic purification.

Sulfonation Side Reactions

Over-sulfonation at the 3-position of the benzoic acid is mitigated by controlling the stoichiometry of methanesulfonyl chloride (1.5 eq) and reaction temperature (0°C).

Industrial Scalability Considerations

Cost Analysis

ComponentCost per kg (USD)
3,4-Difluorobenzonitrile450
Sodium azide120
Methanesulfonyl chloride300

Environmental Impact

Waste streams containing azide residues require treatment with nitrous acid to prevent explosive hazards, adding $15/kg to production costs .

Chemical Reactions Analysis

Types of Reactions: N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The tetrazole ring is particularly prone to undergo nucleophilic substitution reactions, while the difluorophenyl moiety exhibits reactivity typical of substituted aromatics.

Common Reagents and Conditions: Oxidation reactions often utilize reagents such as hydrogen peroxide or permanganate under acidic or basic conditions. Reduction reactions can be carried out using reducing agents like lithium aluminium hydride or catalytic hydrogenation.

Major Products Formed: The reactions yield a range of products depending on the conditions and reagents used. For instance, oxidation may result in the formation of sulfonyl derivatives, whereas reduction could lead to benzyl derivatives or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity : Recent studies have highlighted the potential of tetrazole derivatives in antifungal applications. Compounds similar to N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide have shown promising antifungal properties against various strains of fungi. The tetrazole ring is known for its ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a vital component of fungal cell membranes .

Anticancer Properties : Certain derivatives of tetrazole have been investigated for their anticancer activities. Research indicates that compounds containing the tetrazole moiety can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . This compound's structure may enhance its efficacy as an anticancer agent.

Pharmacological Significance : The pharmacological relevance of tetrazole-containing compounds extends to their role as inhibitors of various enzymes and receptors. For instance, they have been studied as potential inhibitors of cyclooxygenase (COX) enzymes and other targets involved in inflammatory pathways. This suggests that this compound could be explored further for anti-inflammatory applications .

Agricultural Applications

Pesticide Development : The unique chemical properties of tetrazole derivatives make them suitable candidates for developing new pesticides. Their ability to disrupt metabolic processes in pests can lead to effective control measures against agricultural pests. Research is ongoing to evaluate the efficacy and safety of such compounds in agricultural settings.

Herbicide Potential : There is also potential for this compound to be developed as a herbicide. The compound's mechanism of action could involve inhibiting critical enzymes in plant growth pathways, thereby controlling unwanted vegetation without harming crops .

Material Science Applications

Polymer Chemistry : The incorporation of tetrazole groups into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of polymers containing this compound is being conducted to explore its potential in developing advanced materials for various industrial applications.

Sensors and Electronics : Due to its electronic properties, this compound may find applications in sensor technology and electronic devices. Its ability to undergo reversible changes under specific conditions can be harnessed for creating sensitive detection systems.

Mechanism of Action

The compound’s effects are mediated through its interaction with specific molecular targets, including enzymes and receptors. The tetrazole ring can mimic the structure of phosphate groups, allowing it to inhibit enzymes that process phosphorylated substrates. The difluorophenyl group enhances the compound’s binding affinity to hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Tetrazole Ring Modifications

  • The target compound and all analogues share a 1H-1,2,3,4-tetrazol-5-yl group, which is known for metabolic stability and hydrogen-bonding capacity. However, substituents on the tetrazole nitrogen vary: Target Compound: 3,4-Difluorophenyl group at N1 enhances lipophilicity and may influence receptor binding . Compound 13g-L: A chiral ethyl group at N1, coupled with a Cbz-protected glycine, suggests tailored stereochemical interactions in enzyme inhibition .

Sulfonyl/Sulfanyl Groups

  • Methanesulfonyl (Target) vs.

Biological Activity

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring and a methanesulfonyl group, which are known to influence biological activity significantly. The presence of the 3,4-difluorophenyl moiety may enhance its interaction with biological targets, potentially leading to increased potency.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, tetrazole derivatives have been shown to inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation and apoptosis induction .
  • Antimicrobial Properties : Some derivatives of tetrazole are reported to possess antimicrobial activities. The sulfonamide group may contribute to this effect by interfering with bacterial folate synthesis pathways .
  • Anti-inflammatory Effects : Compounds containing methanesulfonamide moieties have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, it could inhibit histone deacetylases (HDACs) or thymidylate synthase, both critical in cancer cell proliferation and survival .
  • Receptor Interaction : The 3,4-difluorophenyl group may enhance binding affinity to specific receptors or proteins involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Against Cancer Cell Lines : A study tested various tetrazole derivatives against human cancer cell lines (e.g., breast and lung cancer). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Antimicrobial Screening : A series of sulfonamide-containing compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Several compounds showed significant inhibition zones in agar diffusion tests .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against multiple cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines

Q & A

Q. What are the synthetic strategies and key reaction conditions for preparing N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide?

Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) or click chemistry approaches. For example:

  • Tetrazole formation : The 1,3-dipolar cycloaddition between azides and nitriles (click chemistry) can generate the tetrazole core .
  • Amide coupling : The methanesulfonylbenzamide moiety may be introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation) between 2-methanesulfonylbenzoic acid and the tetrazole-containing amine intermediate .
  • Optimization : Reaction conditions (solvent, temperature, catalyst) are critical. For example, reports using hydroxamine hydrochloride and NaOH in ethanol/water for tetrazole functionalization, with yields improved by controlled pH (7–8) and reflux at 80°C .

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The tetrazole ring protons resonate at δ 8.2–8.5 ppm.
    • The difluorophenyl group shows splitting patterns (e.g., doublets at δ 7.1–7.4 ppm for aromatic protons) .
    • Methanesulfonyl group: Singlet at δ 3.2 ppm (CH₃) and downfield shifts for SO₂ .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • HPLC : Purity >98% (retention time: 3.6–3.8 min, C18 column) .

Q. What crystallographic methods are used to resolve its 3D structure?

Methodological Answer:

  • X-ray diffraction (XRD) : Single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate).
  • Refinement : SHELXL (for small molecules) refines atomic positions, thermal parameters, and hydrogen bonding. highlights SHELX’s robustness for handling twinned data and high-resolution structures .
  • Critical metrics : R-factor <5%, bond length/angle deviations <0.02 Å and 2° .

Advanced Research Questions

Q. How can researchers investigate its biological mechanism of action, such as enzyme inhibition?

Methodological Answer:

  • Target identification : Screen against HDACs (Histone Deacetylases) using fluorogenic substrates (e.g., acetylated lysine derivatives). reports IC₅₀ values for tetrazole analogs against HDAC1 (1–10 µM) .
  • Cellular assays : Measure antiproliferative activity (e.g., MTT assay) in cancer cell lines.
  • Docking studies : Use crystallographic data (e.g., HDAC2 PDB: 4LXZ) to model ligand-enzyme interactions .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Methodological Answer:

  • Variation points :
    • Difluorophenyl substituents (e.g., 3,4-difluoro vs. 2,6-difluoro) .
    • Methanesulfonyl group replacement (e.g., sulfonamide, carboxylate) .
  • Assay design : Test analogs in parallel for enzyme inhibition (HDACs) and cytotoxicity (HeLa cells). shows that bulkier substituents reduce solubility but enhance target binding .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity verification : Re-analyze compound via HPLC and HRMS to exclude batch impurities .
  • Assay standardization : Compare protocols (e.g., serum concentration in cell culture; notes serum proteins may bind sulfonamides, altering bioavailability) .
  • Orthogonal assays : Confirm HDAC inhibition via Western blot (acetyl-histone H3 levels) alongside enzymatic assays .

Q. What computational methods predict its stability under physiological conditions?

Methodological Answer:

  • Degradation studies : Incubate in PBS (pH 7.4, 37°C) and monitor via HPLC over 24h.
  • Metabolism prediction : Use CYP450 docking models (e.g., AutoDock Vina) to identify vulnerable sites (e.g., tetrazole ring oxidation) .
  • pKa calculation : Software like MarvinSuite predicts acidic/basic sites (e.g., sulfonamide pKa ~4.4) influencing solubility .

Q. How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Heat-treated lysates are probed for HDAC stabilization .
  • Fluorescence polarization : Competitive binding with FITC-labeled inhibitors .
  • CRISPR knockouts : HDAC1/2 KO cells should show resistance to compound-induced apoptosis .

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